![molecular formula C10H10OS B3143163 1-(Benzo[b]thiophen-4-yl)ethanol CAS No. 51830-55-8](/img/structure/B3143163.png)
1-(Benzo[b]thiophen-4-yl)ethanol
Overview
Description
1-(Benzo[b]thiophen-4-yl)ethanol is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzo[b]thiophen-4-yl)ethanol can be synthesized through various methods. One common approach involves the reaction of benzo[b]thiophene with ethylene oxide in the presence of a catalyst. Another method includes the reduction of 1-(benzo[b]thiophen-4-yl)ethanone using a suitable reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[b]thiophen-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(benzo[b]thiophen-4-yl)ethanone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form 1-(benzo[b]thiophen-4-yl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-(Benzo[b]thiophen-4-yl)ethanone.
Reduction: 1-(Benzo[b]thiophen-4-yl)ethane.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
1-(Benzo[b]thiophen-4-yl)ethanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-4-yl)ethanol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
- 1-(Benzo[b]thiophen-2-yl)ethanol
- 1-(Benzo[b]thiophen-3-yl)ethanol
- 1-(Benzo[b]thiophen-5-yl)ethanol
Comparison: 1-(Benzo[b]thiophen-4-yl)ethanol is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and industrial applications .
Properties
IUPAC Name |
1-(1-benzothiophen-4-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-7,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRRCYJJDUJSIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C=CSC2=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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